![molecular formula C7H4Cl2F3N B1355322 2,5-Dichloro-3-(trifluoromethyl)aniline CAS No. 103995-81-9](/img/structure/B1355322.png)
2,5-Dichloro-3-(trifluoromethyl)aniline
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Overview
Description
2,5-Dichloro-3-(trifluoromethyl)aniline (DC3TA) is an organic compound with the molecular weight of 230.02 g/mol . It has been used in a variety of scientific research applications.
Synthesis Analysis
The synthesis of DC3TA involves a series of chemical reactions, starting from 3,5-Bis-(trifluoromethyl)benzene. The compound also serves as a monodentate transient directing group in palladium-catalyzed reactions.Molecular Structure Analysis
The unique structure of DC3TA, influenced by the chlorine and trifluoromethyl groups, offers insights into molecular vibrational characteristics. The InChI Key of DC3TA is VYVZNQXTBHGTEN-UHFFFAOYSA-N .Chemical Reactions Analysis
DC3TA serves as an intermediate in the synthesis of highly efficient and low toxic pesticides and new herbicides. It is also pivotal in the synthetic process of novel pesticides like Bistrifluron.Scientific Research Applications
2,5-Dichloro-3-(trifluoromethyl)aniline: Scientific Research Applications:
Pharmacology
- Migraine Treatment : Utilized in the synthesis of Ubrogepant , a medication for acute migraine .
- Glaucoma Medication : A building block in the synthesis of Travoprost , a prostaglandin F receptor agonist for glaucoma treatment .
Agriculture
- Pesticide Synthesis : Serves as an intermediate in the synthesis of highly efficient and low toxic pesticides .
- Herbicide Development : Used in the creation of new herbicides, emphasizing its role in agrochemical research .
Chemical Synthesis
Mechanism of Action
Target of Action
It’s known that compounds with a trifluoromethyl group attached to a tertiary stereogenic center in a hetero aliphatic ring can exhibit improved drug potency toward certain enzymes .
Mode of Action
It’s known that the trifluoromethyl group can lower the pka of the cyclic carbamate, which can lead to a key hydrogen bonding interaction with the protein .
Biochemical Pathways
Result of Action
It’s known that the compound can cause severe skin burns and eye damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2,5-Dichloro-3-(trifluoromethyl)aniline. For instance, the compound is considered hazardous and can cause severe skin burns and eye damage . Therefore, it’s crucial to handle it with suitable protective clothing and avoid creating dust .
Safety and Hazards
properties
IUPAC Name |
2,5-dichloro-3-(trifluoromethyl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl2F3N/c8-3-1-4(7(10,11)12)6(9)5(13)2-3/h1-2H,13H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VYVZNQXTBHGTEN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)N)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl2F3N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20546354 |
Source
|
Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.01 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dichloro-3-(trifluoromethyl)aniline | |
CAS RN |
103995-81-9 |
Source
|
Record name | 2,5-Dichloro-3-(trifluoromethyl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20546354 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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